molecular formula C13H17NO4 B12534010 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide CAS No. 820237-70-5

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide

Cat. No.: B12534010
CAS No.: 820237-70-5
M. Wt: 251.28 g/mol
InChI Key: IXVJVDBWIFQSOU-UHFFFAOYSA-N
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Description

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO4 It is a derivative of phenoxyacetamide and contains functional groups such as formyl, methyl, and propoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-propoxyphenol and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-methyl-3-propoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-methyl-3-propoxyphenoxy)acetyl chloride.

    Amidation: The intermediate is then reacted with ammonia or an amine to form the corresponding amide, 2-(2-methyl-3-propoxyphenoxy)acetamide.

    Formylation: Finally, the formyl group is introduced using a formylating agent, such as formic acid or formic anhydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(6-Carboxy-2-methyl-3-propoxyphenoxy)acetamide.

    Reduction: 2-(6-Hydroxymethyl-2-methyl-3-propoxyphenoxy)acetamide.

    Substitution: 2-(6-Nitro-2-methyl-3-propoxyphenoxy)acetamide.

Scientific Research Applications

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxyacetamide moiety may interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a propoxy group.

    2-(6-Formyl-2-methylphenoxy)acetamide: Lacks the propoxy group.

    2-(6-Formyl-2-methyl-3-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a propoxy group.

Uniqueness

2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds.

Properties

CAS No.

820237-70-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(6-formyl-2-methyl-3-propoxyphenoxy)acetamide

InChI

InChI=1S/C13H17NO4/c1-3-6-17-11-5-4-10(7-15)13(9(11)2)18-8-12(14)16/h4-5,7H,3,6,8H2,1-2H3,(H2,14,16)

InChI Key

IXVJVDBWIFQSOU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)N)C

Origin of Product

United States

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